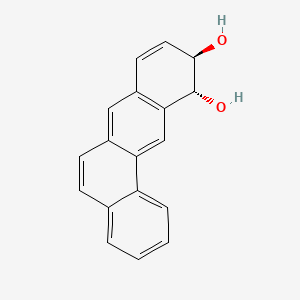
BENZ(a)ANTHRACENE, 10,11-DIHYDRO-10,11-DIHYDROXY-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol is a chiral organic compound with a complex polycyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of benzo[b]phenanthrene derivatives under specific conditions to introduce the diol functionality at the 10 and 11 positions. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]phenanthrene-10,11-dione, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10S,11S)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol: The enantiomer of the compound with opposite stereochemistry.
Benzo[b]phenanthrene: The parent compound without the diol groups.
10,11-Dihydrobenzo[b]phenanthrene: A hydrogenated derivative without the diol functionality.
Uniqueness
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various chemical and biological contexts.
Propriétés
Numéro CAS |
60967-90-0 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(10R,11R)-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-12-6-5-11-3-1-2-4-14(11)15(12)10-16(13)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |
Clé InChI |
QMZBNBYLXIIEFF-QZTJIDSGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


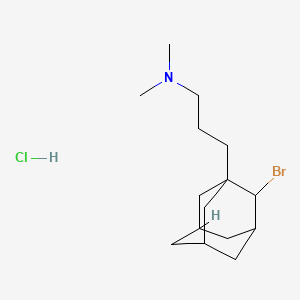
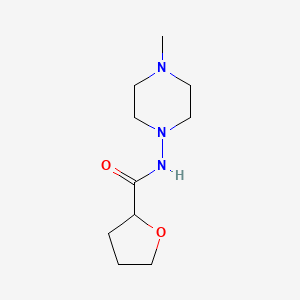
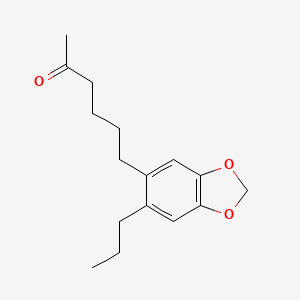
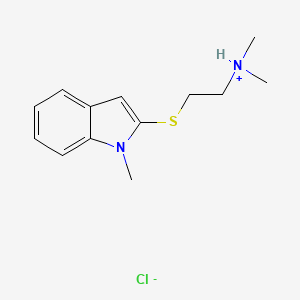
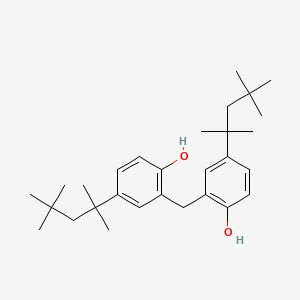
![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
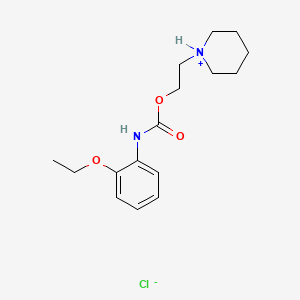
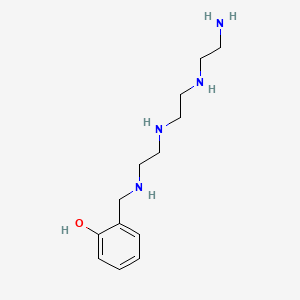
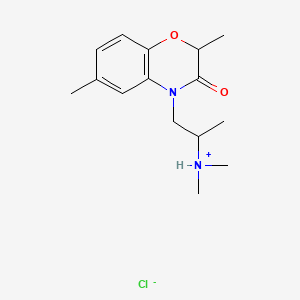
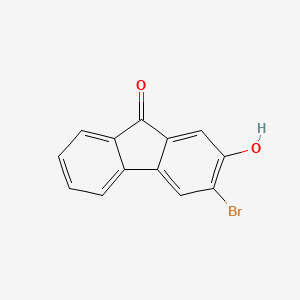


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)

